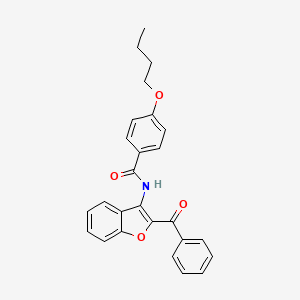![molecular formula C20H11Cl3N2OS B15023055 N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide](/img/structure/B15023055.png)
N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 4,6-dichloro-2-nitroaniline, followed by reduction and acylation steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., Dess-Martin periodinane), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions often involve solvents like ethanol or DMF and temperatures ranging from room temperature to 50°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzothiazole derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other benzothiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and pigments.
Wirkmechanismus
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Exhibits antibacterial activity.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(triazolo-thiadiazole): Used in pharmacological studies.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its dichlorophenyl and benzamide moieties contribute to its distinct properties compared to other benzothiazole derivatives .
Eigenschaften
Molekularformel |
C20H11Cl3N2OS |
|---|---|
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-12-7-5-11(6-8-12)19(26)25-18-14(9-13(22)10-15(18)23)20-24-16-3-1-2-4-17(16)27-20/h1-10H,(H,25,26) |
InChI-Schlüssel |
JEDCGFGZYOTSNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B15023009.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023012.png)
![6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023015.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15023020.png)
![1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023029.png)
![5-(4-fluorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15023034.png)
![4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15023038.png)
![(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15023046.png)
![1-(3-Butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023047.png)

![4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B15023064.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15023067.png)

